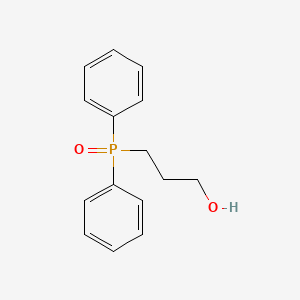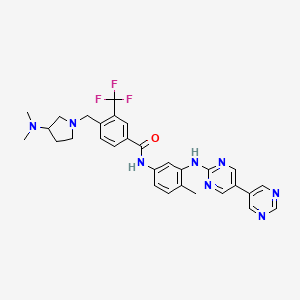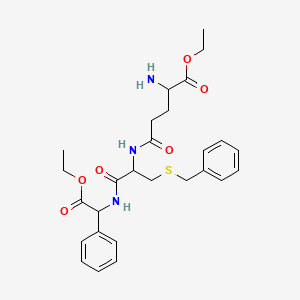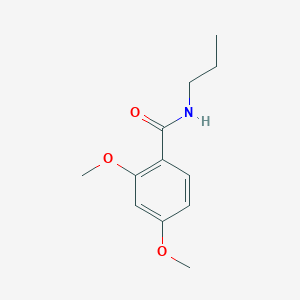
Diethyl 6,6'-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives .
Applications De Recherche Scientifique
Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload . The pathways involved include the modulation of intracellular calcium levels and the subsequent effects on cellular signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.
Uniqueness
Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines .
Propriétés
Formule moléculaire |
C36H50N4O4S2 |
|---|---|
Poids moléculaire |
666.9 g/mol |
Nom IUPAC |
ethyl 5-cyano-6-[4-[(3-cyano-4-cyclohexyl-5-ethoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl)sulfanyl]butylsulfanyl]-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C36H50N4O4S2/c1-5-43-35(41)29-23(3)39-33(27(21-37)31(29)25-15-9-7-10-16-25)45-19-13-14-20-46-34-28(22-38)32(26-17-11-8-12-18-26)30(24(4)40-34)36(42)44-6-2/h25-26,31-32,39-40H,5-20H2,1-4H3 |
Clé InChI |
FLALWCDXSHBDJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2CCCCC2)C#N)SCCCCSC3=C(C(C(=C(N3)C)C(=O)OCC)C4CCCCC4)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462784.png)

![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)

![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)

![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)

![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)

![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
